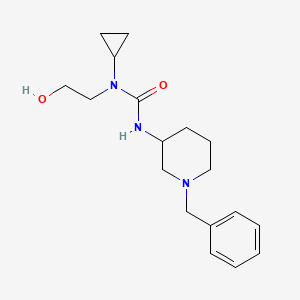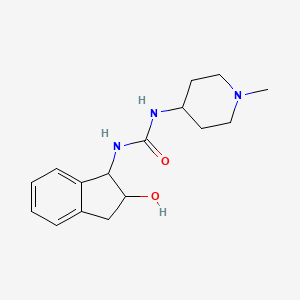
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea, also known as BCT-197, is a synthetic compound that has been of significant interest in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR4, which is involved in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis.
Mechanism of Action
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea selectively binds to CXCR4 and inhibits its downstream signaling pathways, including the activation of phosphatidylinositol-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways. This results in the inhibition of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, this compound has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumor cells. In HIV/AIDS, this compound has been shown to block viral entry and replication in host cells. In inflammatory disorders, this compound has been shown to reduce immune cell infiltration and cytokine production in inflamed tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is its high selectivity and potency for CXCR4 inhibition, which reduces the potential off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its potential to induce drug resistance in cancer cells, which may limit its long-term efficacy.
Future Directions
There are several future directions for the research on 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea. One of the areas of interest is the development of this compound-based combination therapies for cancer, HIV/AIDS, and inflammatory disorders. This compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer, suggesting its potential use as a combination therapy. In HIV/AIDS, this compound has been shown to synergize with other anti-HIV agents, such as reverse transcriptase inhibitors and protease inhibitors. In inflammatory disorders, this compound has been shown to enhance the efficacy of other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids.
Another area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Several this compound analogs have been synthesized and tested in preclinical models, showing promising results in terms of selectivity, potency, and efficacy.
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of CXCR4 and its downstream signaling pathways make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop effective and safe therapies based on this compound.
Synthesis Methods
The synthesis of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves several chemical reactions, starting from the commercially available compound 1-benzylpiperidin-3-amine. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with cyclopropyl isocyanate to form the corresponding urea derivative. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to introduce the hydroxyethyl group. The final step involves the deprotection of the piperidine nitrogen with trifluoroacetic acid to yield this compound.
Scientific Research Applications
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. CXCR4 is overexpressed in many cancer types and is associated with tumor growth, angiogenesis, and metastasis. This compound has been shown to inhibit CXCR4-mediated signaling and reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
In HIV/AIDS, CXCR4 is a co-receptor for the virus entry into host cells. This compound has been shown to block HIV-1 infection in vitro by inhibiting CXCR4-mediated entry, suggesting its potential use as an anti-HIV agent.
In inflammatory disorders, CXCR4 is involved in the recruitment of immune cells to inflamed tissues. This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and multiple sclerosis by inhibiting CXCR4-mediated immune cell migration.
properties
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-12-11-21(17-8-9-17)18(23)19-16-7-4-10-20(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,22H,4,7-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRVEKSPZZGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)N(CCO)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)